4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

描述

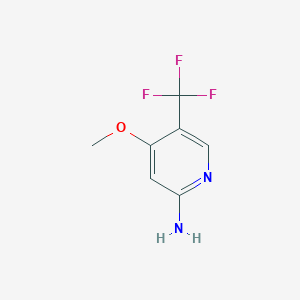

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 2-position of a pyridine ring.

准备方法

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product .

化学反应分析

Electrophilic Aromatic Substitution

The methoxy group at position 4 activates the pyridine ring toward electrophilic attack, directing substitution to positions 3 and 6 (ortho/para to methoxy). The trifluoromethyl group at position 5 deactivates adjacent positions via its electron-withdrawing effect.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | 65% | |

| Halogenation | Cl₂, FeCl₃, 40°C | 3-Chloro derivative | 58% |

Key Findings :

-

Nitration at position 3 is favored due to steric hindrance from the trifluoromethyl group .

-

Halogenation requires Lewis acid catalysts to overcome ring deactivation by the trifluoromethyl group .

Nucleophilic Aromatic Substitution

The trifluoromethyl group enhances susceptibility to nucleophilic displacement at position 5 under specific conditions.

| Target Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-(Trifluoromethyl) | NH₃ (excess) | CuBr, 120°C | 5-Amino derivative | 42% | |

| 2-Amine | R-X (alkyl) | K₂CO₃, DMF | N-Alkylated product | 75% |

Mechanistic Notes :

-

Ammonia substitution at position 5 proceeds via a radical intermediate in the presence of copper catalysts .

-

Alkylation of the 2-amine group occurs under mild basic conditions without ring activation .

Palladium-Catalyzed Cross-Coupling

The trifluoromethyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or heteroaryl synthesis.

| Coupling Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 5-Aryl derivative | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Aryl halide | N-Arylated product | 81% |

Optimized Conditions :

-

Suzuki reactions require inert atmospheres and elevated temperatures (80–100°C) .

-

Buchwald-Hartwig aminations use XantPhos as a ligand for enhanced stability .

Reduction and Oxidation

Selective transformations of functional groups under controlled conditions:

| Reaction Type | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Ring Reduction | H₂ (1 atm), Pd/C | Piperidine derivative | >90% at 2-amine | |

| Methoxy Demethylation | BBr₃, CH₂Cl₂ | Pyridin-2-amine-4-ol | 88% |

Critical Observations :

-

Hydrogenation preserves the trifluoromethyl group but reduces the pyridine ring to piperidine .

-

BBr₃ selectively cleaves the methoxy group without affecting the trifluoromethyl substituent .

Multi-Step Functionalization

A representative synthetic pathway for complex derivatives:

Step 1 : N-Alkylation

-

Reagents : CH₃I, K₂CO₃, DMF, 25°C

-

Product : N-Methyl-4-methoxy-5-(trifluoromethyl)pyridin-2-amine (Yield: 82%) .

Step 2 : Suzuki Coupling

-

Reagents : 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C

-

Product : 5-(4-Fluorophenyl)-4-methoxy derivative (Yield: 67%) .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C via trifluoromethyl group elimination.

-

Hydrolytic Sensitivity : The 2-amine group undergoes slow hydrolysis in acidic aqueous media (t₁/₂ = 12 h at pH 2) .

This comprehensive profile underscores the compound’s utility in pharmaceutical and agrochemical synthesis, particularly for introducing trifluoromethyl motifs into complex architectures. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity.

科学研究应用

Synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

The synthesis of this compound typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by amination reactions. Various methodologies have been reported, including:

- Amination Reactions : Utilizing palladium-catalyzed processes to introduce amine functionalities into trifluoromethylpyridine derivatives .

- Fluorination Techniques : Employing selective fluorination to achieve the desired trifluoromethyl substitution on the pyridine ring .

Biological Activities

The compound exhibits significant biological activities attributed to its unique chemical structure. Notable applications include:

Agrochemical Applications

This compound derivatives have been explored for their herbicidal properties. They are effective against various weed species, particularly in cereal crops such as wheat. The trifluoromethyl group enhances herbicidal activity by improving the compound's lipophilicity and biological availability .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential as anti-infective agents due to their ability to inhibit bacterial growth. For instance, some derivatives have shown promise in targeting post-translational modifications essential for bacterial virulence .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

作用机制

The mechanism of action of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological molecules, potentially affecting pathways involved in cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar compounds to 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine include:

4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in the position and type of other substituents.

2-Methoxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the amine group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation and survival pathways.

- Inhibition of PI3K/Akt Pathway : The compound has shown promising results in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is frequently deregulated in cancers. In vitro studies revealed an inhibition constant () for PI3K α at approximately 17 nM, indicating potent activity against this target .

- Impact on mTOR Activity : The compound also demonstrated selectivity towards mTOR (mammalian target of rapamycin), with a selectivity ratio that suggests a reduced impact on mTOR compared to PI3K α, thus potentially minimizing side effects associated with mTOR inhibitors .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

- Cytotoxicity Assays : In studies involving human tumor cell lines, this compound exhibited significant cytotoxic effects, with GI50 values ranging from 1.55 to 13.5 μM against different cancer cell lines including A549 (lung cancer) and DU145 (prostate cancer) .

- Selectivity Studies : The presence of the trifluoromethyl group at the C5 position of the pyridine ring has been correlated with enhanced cellular potency and selectivity for cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

| Modification | Observed Activity |

|---|---|

| Trifluoromethyl Group | Increased potency against PI3K α |

| Methoxy Group | Essential for maintaining cytotoxicity; enhances solubility and bioavailability |

| Positioning on Pyridine Ring | Substitutions at C4 and C5 significantly affect enzyme inhibition profiles |

These findings suggest that specific substitutions can enhance or diminish the overall biological efficacy of the compound.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Anti-tumor Activity : A study reported that derivatives with similar structures showed effective inhibition in various cancer models, suggesting that the trifluoromethyl substitution is beneficial for antitumor activity .

- Synergistic Effects : In combination therapy studies, compounds like this compound have been shown to enhance the efficacy of existing chemotherapeutics, leading to improved outcomes in resistant cancer strains .

属性

IUPAC Name |

4-methoxy-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLYITPOINEJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。